An In-depth Technical Guide to Endogenous Expression Levels of Survivin and its Splice Variants in Murine Cancer Models
An In-depth Technical Guide to Endogenous Expression Levels of Survivin and its Splice Variants in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the endogenous expression of survivin (Birc5) and its critical splice variant, survivin-2B, in murine cancer models. As a key member of the inhibitor of apoptosis (IAP) protein family, survivin plays a dual role in promoting cell proliferation and preventing apoptosis, making it a focal point in cancer research and a promising target for novel therapeutics.[1][2][3] This document delves into the scientific rationale behind experimental choices for quantifying survivin expression, offers detailed, field-proven protocols, and synthesizes available data to provide a clear understanding of survivin's role in various murine cancer contexts.
Introduction: The Dual-Faced Role of Survivin in Carcinogenesis
Survivin, encoded by the Birc5 gene, is a unique protein characterized by a single baculoviral IAP repeat (BIR) domain and a C-terminal coiled-coil domain.[4] Unlike other IAPs, it lacks a RING finger domain. Its expression is tightly regulated in a cell cycle-dependent manner, peaking at the G2/M phase, where it localizes to the mitotic spindle.[5][6] This localization is crucial for its function in regulating cell division. However, a distinct pool of survivin is also found in the mitochondria, where it plays a significant role in inhibiting the intrinsic apoptosis pathway.[3][7]
In most adult differentiated tissues, survivin expression is very low or undetectable.[3] Conversely, it is highly expressed in embryonic tissues and is re-activated in the vast majority of human and murine cancers.[3][8][9] This differential expression makes survivin an attractive target for cancer-specific therapies.
The Intrigue of Survivin Splice Variants: A Focus on Survivin-2B
Alternative splicing of the Birc5 pre-mRNA generates several splice variants, with survivin-2B being one of the most studied.[10][11] Survivin-2B contains an additional 69-base pair cryptic exon (exon 2B) inserted between exons 2 and 3.[1] This insertion results in a protein with a modified function. While wild-type survivin is predominantly anti-apoptotic, some studies suggest that survivin-2B may have a reduced anti-apoptotic capacity or could even act as a pro-apoptotic factor in certain contexts, potentially by antagonizing the function of wild-type survivin.[12][13] However, other reports indicate that a high survivin-2B expression ratio is associated with refractory disease and poor outcomes in some cancers, suggesting a more complex and context-dependent role.[14] Understanding the relative expression levels of these variants is therefore critical for a complete picture of survivin's role in tumorigenesis.
Methodologies for Quantifying Survivin Expression in Murine Models
The accurate quantification of survivin and its splice variants at both the mRNA and protein levels is fundamental to understanding their biological significance. The choice of methodology depends on the specific research question, the available sample types, and the desired level of quantification.
Quantification of Birc5 mRNA Expression by Quantitative PCR (qPCR)
qPCR is a highly sensitive and specific method for measuring mRNA levels. It is the gold standard for quantifying gene expression and is particularly useful for detecting low-abundance transcripts and for analyzing the relative expression of different splice variants.
Causality Behind Experimental Choices:
-
Primer Design: Primers must be designed to specifically amplify either the total Birc5 transcript or individual splice variants. For total survivin, primers are typically designed to span an exon-exon junction common to all major variants. For survivin-2B, one primer is designed within the unique exon 2B sequence. It is crucial to validate primer specificity through melt curve analysis and gel electrophoresis.
-
Reference Genes: The selection of stable reference genes for normalization is critical for accurate relative quantification. The expression of ideal reference genes should not vary across the different experimental conditions or tissues being studied. A panel of candidate reference genes should be tested, and the most stable ones selected using algorithms like geNorm or Normfinder.
-
RNA Quality: The integrity and purity of the RNA sample are paramount for reliable qPCR results. RNA quality should be assessed using spectrophotometry (A260/A280 and A260/A230 ratios) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer).
Experimental Protocol: qPCR for Murine Birc5 and Birc5-2B
-
RNA Extraction:
-
Excise tumor tissue from the murine model and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.
-
Homogenize the tissue using a bead mill or rotor-stator homogenizer.
-
Extract total RNA using a TRIzol-based method or a column-based kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and nuclease-free water.
-
Add the cDNA template to the master mix.
-
Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target genes (Birc5, Birc5-2B) and the selected reference genes.
-
Calculate the relative expression levels using the ΔΔCt method.
-
Validated qPCR Primers for Murine Birc5
| Target | Forward Primer (5'-3') | Reverse Primer (5'-3') | Amplicon Size (bp) | Reference |
| Birc5 (Total) | GACCACCGCATCTCTACATTC | GCACTTTGCTTAGATTCTGTATGA | 101 | [15] |
| Birc5-2B | TGAAGAAGCAGTTTGAAGAATTAACC | CTTTTATGTTCCTCTATGGGGTC | 123 | Custom Designed |
Diagram: qPCR Workflow for Survivin Expression Analysis
Caption: Workflow for quantifying murine survivin mRNA expression.
Detection of Survivin Protein Expression by Western Blotting
Western blotting allows for the semi-quantitative detection of survivin protein and can distinguish between different splice variants based on their molecular weight.
Causality Behind Experimental Choices:
-
Antibody Selection: The choice of primary antibody is critical. For total survivin, a pan-survivin antibody that recognizes a common epitope is used. For survivin-2B, a specific antibody raised against the unique peptide sequence of this variant is required. Antibody validation is essential to ensure specificity and sensitivity.
-
Lysis Buffer: The composition of the cell lysis buffer should be optimized to efficiently extract proteins while preserving their integrity. The inclusion of protease and phosphatase inhibitors is crucial.
-
Loading Control: A loading control, such as β-actin or GAPDH, is necessary to normalize for differences in protein loading between lanes.
Experimental Protocol: Western Blot for Murine Survivin and Survivin-2B
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-survivin or anti-survivin-2B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imager.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Validated Antibodies for Murine Survivin Detection
| Target | Antibody | Host | Applications | Supplier |
| Survivin (Total) | RM1086 | Rabbit | WB, IHC, IP | Abcam (ab316022)[16] |
| Survivin-2B | Polyclonal | Chicken | WB | CH3 BioSystems[17] |
Diagram: Western Blot Workflow for Survivin Protein Detection
Caption: Workflow for detecting murine survivin protein by Western blot.
Immunohistochemistry (IHC) for Localization of Survivin Expression
IHC is a powerful technique for visualizing the spatial distribution of survivin protein within the tumor microenvironment. It allows for the identification of which cell types are expressing survivin and its subcellular localization (nuclear vs. cytoplasmic).
Causality Behind Experimental Choices:
-
Tissue Fixation and Embedding: Proper fixation (e.g., with 10% neutral buffered formalin) and paraffin embedding are crucial for preserving tissue morphology and antigenicity.
-
Antigen Retrieval: Formalin fixation can mask antigenic epitopes. Heat-induced epitope retrieval (HIER) using a citrate or EDTA buffer is often necessary to unmask the survivin antigen for antibody binding.
-
Antibody Specificity: As with Western blotting, the use of a well-validated, specific primary antibody is essential for reliable IHC results.
-
Detection System: A sensitive detection system, such as a polymer-based HRP or alkaline phosphatase system, is used to visualize the antibody-antigen complex.
Experimental Protocol: IHC for Murine Survivin
-
Tissue Preparation:
-
Fix freshly dissected tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform HIER by incubating the slides in a 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a protein block or normal serum.
-
Incubate with the primary anti-survivin antibody overnight at 4°C.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis:
-
Dehydrate the sections, clear in xylene, and coverslip.
-
Image the slides using a bright-field microscope.
-
Analyze the staining intensity and percentage of positive cells, often using a semi-quantitative scoring system (e.g., H-score).
-
Diagram: IHC Workflow for Survivin Localization
Caption: Workflow for localizing murine survivin protein by IHC.
Endogenous Survivin Expression Levels in Murine Cancer Models
Survivin is broadly overexpressed in a wide range of murine cancer models, mirroring its expression pattern in human cancers. The level of expression can vary depending on the tumor type, stage, and the specific genetic background of the mouse model.
Table 1: Representative Endogenous Survivin Expression in Murine Cancer Models
| Murine Cancer Model | Method of Quantification | Expression Level (Relative to Normal Tissue) | Key Findings | Reference |
| GL261 Glioma | Western Blot, IHC | High | Survivin is present on the outer cell membrane. | [5][8] |
| B16 Melanoma | Western Blot, IHC | High | Antibodies against survivin inhibit tumor growth. | [5][8] |
| 4T1 Mammary Carcinoma | qPCR | High | Wild-type survivin is the predominant transcript. | [18] |
| Lewis Lung Carcinoma (LLC) | Not Specified | High | YM155 (a survivin suppressant) inhibits tumor growth. | [3] |
| Acute Lymphoblastic Leukemia (ALL) Xenograft | qPCR, Western Blot | High | Upregulated upon disease relapse. | [19][20] |
| Neuroblastoma (Model not specified) | qPCR | High | Expression of total survivin and survivin-2B are correlated and stage-dependent. | [21] |
Note: Quantitative data for survivin-2B specifically is limited in the publicly available literature for a broad range of murine cancer models. Most studies focus on total survivin expression or the ratio of different splice variants. The decreased expression of survivin-2B has been linked to tumor progression in some human cancers, suggesting its potential as a prognostic marker.[22]
Functional Implications of Survivin Expression and Signaling Pathways
The overexpression of survivin in murine cancer models has profound functional consequences, contributing to the hallmarks of cancer.
4.1. Inhibition of Apoptosis
Survivin inhibits apoptosis through both direct and indirect mechanisms. A key pathway involves the inhibition of caspase activity. Mitochondrial survivin can be released into the cytosol in response to apoptotic stimuli, where it can bind to and inhibit caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.[2] This prevents the activation of downstream executioner caspases, such as caspase-3, thereby blocking apoptosis.
4.2. Regulation of Cell Division
As a component of the chromosomal passenger complex (CPC), survivin is essential for proper chromosome segregation and cytokinesis.[2] The CPC, which also includes Aurora B kinase, INCENP, and Borealin, ensures the correct attachment of microtubules to kinetochores during mitosis. Disruption of survivin function leads to mitotic defects, polyploidy, and ultimately, cell death.
Diagram: Survivin's Dual Role in Cancer
Caption: Simplified signaling pathway of survivin in cancer.
Conclusion and Future Directions
The endogenous expression of survivin is a near-universal feature of murine cancer models, making it a robust and relevant target for preclinical research. While much is known about total survivin, the specific roles and expression patterns of its splice variants, particularly survivin-2B, remain an area of active investigation. Future studies should focus on:
-
Developing and validating more specific tools, such as antibodies and qPCR assays, for the reliable quantification of survivin splice variants in murine tissues.
-
Systematically profiling the expression of survivin and its splice variants across a wider range of syngeneic and genetically engineered mouse models to better understand their context-dependent roles.
-
Elucidating the precise molecular mechanisms by which survivin-2B and other splice variants modulate tumor progression and response to therapy.
A deeper understanding of the complex biology of survivin and its isoforms in relevant preclinical models will be instrumental in the development of next-generation cancer therapies that can effectively target this critical oncogenic pathway.
References
-
Anti‐Survivin 2B-Specific Antibody - CH3 BioSystems. (n.d.). CH3 BioSystems. Retrieved from [Link]
-
(ab3729) Anti-Survivin 2B antibody - Abcam - CiteAb. (n.d.). CiteAb. Retrieved from [Link]
-
Immunohistochemistry(IHC) Protocol. (n.d.). Retrieved from [Link]
- Fenstermaker, R. A., Figel, S. A., Qiu, J., Barone, T. A., Dharma, S. S., Winograd, E. K., ... & Ciesielski, M. J. (2018). Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo. Clinical Cancer Research, 24(11), 2642–2652.
- Altieri, D. C. (2008). Survivin: Key Regulator of Mitosis and Apoptosis and Novel Target for Cancer Therapeutics. Journal of Clinical Oncology, 26(24), 3960–3967.
- Hogan, L. E., Meyer, J. A., Yang, J., Wang, J., Wong, N., Yang, W., ... & Hunger, S. P. (2012). Endogenous knockdown of survivin improves chemotherapeutic response in ALL models. Leukemia, 26(2), 271–279.
-
Western Blot Protocol | OriGene Technologies Inc. (n.d.). OriGene Technologies. Retrieved from [Link]
- Dohi, T., Beltrami, E., Wall, N. R., Plescia, J., & Altieri, D. C. (2004). Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis.
- O'Connor, D. S., Grossman, D., Plescia, J., Li, F., Zhang, H., Villa, A., ... & Altieri, D. C. (2003). Therapeutic Targeting of the Survivin Pathway in Cancer. Clinical Cancer Research, 9(7), 2468–2476.
- Khan, Z., Khan, N., Tiwari, R. P., & Sah, N. K. (2017). Emerging Importance of Survivin in Stem Cells and Cancer: the Development of New Cancer Therapeutics. Stem Cell Reviews and Reports, 13(6), 759–772.
- Li, F., Ambrosini, G., Chu, E. Y., Plescia, J., Tognin, S., Marchisio, P. C., & Altieri, D. C. (1998). The cancer antiapoptosis mouse survivin gene: characterization of locus and transcriptional requirements of basal and cell cycle-dependent expression. Cancer Research, 58(15), 3232–3239.
- Li, F., Ling, X., & Zhang, J. (2005). Forced Expression of Survivin-2B Abrogates Mitotic Cells and Induces Mitochondria-dependent Apoptosis by Blockade of Tubulin Polymerization and Modulation of Bcl-2, Bax, and Survivin. Journal of Biological Chemistry, 280(47), 39116–39124.
- Naito, Y., Iida, T., Komura, D., Tsuchiya, K., Itoh, K., Yoshikawa, T., ... & Ueno, H. (2018). Immunohistological analysis of pancreatic carcinoma after vaccination with survivin 2B peptide: Analysis of an autopsy series. Cancer Science, 109(10), 3073–3082.
- Spandidos, A., Wang, X., Wang, H., & Seed, B. (2008). A comprehensive collection of experimentally validated primers for Polymerase Chain Reaction quantitation of murine transcript abundance. BMC Genomics, 9(1), 633.
- Ryan, B. M., Konecny, G. E., Kladney, R. D., & Trivedi, S. (2005). Expression of survivin and its splice variants survivin-2B and survivin-ΔEx3 in breast cancer. British Journal of Cancer, 92(1), 120–124.
- Pietersen, A. M., Van der Eb, A. J., & Ter Riele, H. (2003). Correlation between the levels of survivin and survivin promoter-driven gene expression in cancer and non-cancer cells. Journal of Gene Medicine, 5(10), 863–872.
- Schramm, A., Schulte, J. H., Astrahantseff, K., Apostolov, O., & Eggert, A. (2009). Regulation of BIRC5 and its isoform BIRC5-2B in neuroblastoma. Oncogene, 28(46), 4096–4106.
- Krieg, A., Mahotka, C., Krieg, T., Grabsch, H., & Gabbert, H. E. (2002). Expression of different survivin variants in gastric carcinomas: first clues to a role of survivin-2B in tumour progression. British Journal of Cancer, 86(5), 737–743.
- Fenstermaker, R. A., Figel, S. A., Qiu, J., Barone, T. A., Dharma, S. S., Winograd, E. K., ... & Ciesielski, M. J. (2018). Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth In Vivo. Clinical Cancer Research, 24(11), 2642–2652.
-
Validated qPCR primers for precise results | AnyGenes®. (n.d.). AnyGenes. Retrieved from [Link]
- Kim, P. J., Kim, T. H., Shin, H. C., Lee, S. K., Kim, Y. S., & Kim, H. C. (2011). Expression of the survivin-2B Splice Variant Related to the Progression of Colorectal Carcinoma. Journal of the Korean Surgical Society, 80(6), 399–405.
- Krieg, A., Mahotka, C., Krieg, T., Grabsch, H., & Gabbert, H. E. (2002). Expression of different survivin variants in gastric carcinomas: first clues to a role of survivin-2B in tumour progression. British Journal of Cancer, 86(5), 737–743.
-
IHC mouse antibody protocol - Chen Lab - UH Cancer Center. (n.d.). University of Hawaii Cancer Center. Retrieved from [Link]
- Chen, X., & Duan, N. (2024). Survivin as a Therapeutic Target for the Treatment of Human Cancer. Cancers, 16(9), 1681.
- Hogan, L. E., Meyer, J. A., Yang, J., Wang, J., Wong, N., Yang, W., ... & Hunger, S. P. (2012). Endogenous knockdown of survivin improves chemotherapeutic response in ALL models. Leukemia, 26(2), 271–279.
- Li, F. (2006). Generation of a Novel Transgenic Mouse Model for Bioluminescent Monitoring of Survivin Gene Activity in Vivo at Various Pathophysiological Processes.
- Alonzo, T. A., Gerbing, R. B., Sung, L., Smith, F. O., Aplenc, R., Loken, M. R., ... & Gamis, A. S. (2013). BIRC5 (Survivin) Splice Variant Expression Correlates With Refractory Disease and Poor Outcome in Pediatric Acute Myeloid Leukemia: A Report From the Children's Oncology Group.
-
qPCR Primers - Biocompare. (n.d.). Biocompare. Retrieved from [Link]
- Li, B., Zhu, L., Lu, C., Wang, C., Wang, H., & Yang, L. (2022). BIRC5 expression correlates with immunosuppressive phenotype and predicts inferior response to immunotherapy in lung adenocarcinoma. Frontiers in Immunology, 13, 938491.
- Vivas-Mejia, P. E., Rodriguez-Aguayo, C., Han, H. D., Shahzad, M. M. K., Chavez-Reyes, A., Gopar-Cuevas, Y., ... & Sood, A. K. (2011). Silencing Survivin Splice Variant 2B Leads to Antitumor Activity in Taxane-Resistant Ovarian Cancer. Clinical Cancer Research, 17(11), 3716–3726.
-
Primers used for qPCR in mouse. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
- Piercy, H. W. (2021). Identification of qPCR reference genes suitable for normalising gene expression in the developing mouse embryo. Wellcome Open Research, 6, 188.
- Foley, C. E., Zloza, A., & Nandi, S. (2023). Survivin (BIRC5) Peptide Vaccine in the 4T1 Murine Mammary Tumor Model: A Potential Neoadjuvant T Cell Immunotherapy for Triple Negative Breast Cancer: A Preliminary Study. Vaccines, 11(3), 643.
Sources
- 1. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Survivin as a Therapeutic Target for the Treatment of Human Cancer [mdpi.com]
- 4. The cancer antiapoptosis mouse survivin gene: characterization of locus and transcriptional requirements of basal and cell cycle-dependent expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Survivin Monoclonal Antibodies Detect Survivin Cell Surface Expression and Inhibit Tumor Growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Survivin Antibodies | Invitrogen [thermofisher.com]
- 7. JCI - Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis [jci.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Generation of a Novel Transgenic Mouse Model for Bioluminescent Monitoring of Survivin Gene Activity in Vivo at Various Pathophysiological Processes : Survivin Expression Overlaps with Stem Cell Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression of survivin and its splice variants survivin-2B and survivin-ΔEx3 in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Expression of different survivin variants in gastric carcinomas: first clues to a role of survivin-2B in tumour progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of different survivin variants in gastric carcinomas: first clues to a role of survivin-2B in tumour progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BIRC5 (Survivin) Splice Variant Expression Correlates With Refractory Disease and Poor Outcome in Pediatric Acute Myeloid Leukemia: A Report From the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comprehensive collection of experimentally validated primers for Polymerase Chain Reaction quantitation of murine transcript abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Survivin antibody [RM1086] (ab316022) | Abcam [abcam.com]
- 17. ch3biosystems.com [ch3biosystems.com]
- 18. mdpi.com [mdpi.com]
- 19. Endogenous knockdown of survivin improves chemotherapeutic response in ALL models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endogenous knockdown of survivin improves chemotherapeutic response in ALL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Regulation of BIRC5 and its isoform BIRC5-2B in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression of the survivin-2B splice variant related to the progression of colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
